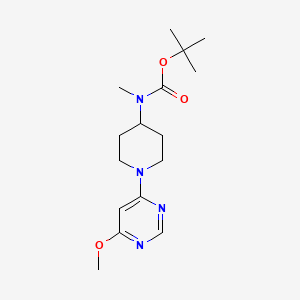

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Beschreibung

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (CAS: 1353989-76-0) is a carbamate derivative featuring a piperidine ring substituted with a methyl group and a 6-methoxy-pyrimidin-4-yl moiety. Its molecular formula is C₁₆H₂₆N₄O₃, with a molecular weight of 322.4 g/mol . Its storage requires protection from moisture at room temperature .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-6-8-20(9-7-12)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKYQZEZPOYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the core piperidine structure. The process may include:

Formation of Piperidine Ring: : This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Methoxy Group: : The methoxy group at the 6-position of the pyrimidinyl ring is introduced through nucleophilic substitution reactions.

Tert-Butyl Carbamate Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: : Nucleophiles like sodium methoxide (NaOCH3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl groups, while reduction can result in the removal of oxygen-containing groups.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: has several applications in scientific research:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

Biology: : The compound may serve as a probe or inhibitor in biological studies.

Industry: : It can be used in the production of materials with specific chemical properties.

Wirkmechanismus

The mechanism by which tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Molecular Formula : C₁₁H₂₀N₂O₃ (estimated).

- Key Features : Contains an acetylated piperidine ring instead of a methyl-carbamate group. Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .

- Applications : Intermediate in synthesizing bioactive molecules like kinase inhibitors.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Molecular Formula : C₁₁H₁₆FN₃O₃.

- Molecular Weight : 257.26 g/mol.

- Key Features: Fluorine and hydroxy groups on the pyrimidine ring enhance polarity and metabolic stability compared to the methoxy group in the target compound. Potential use in fluorinated drug candidates .

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

- Molecular Formula : C₁₆H₂₄ClN₃O₃.

- Molecular Weight : 341.83 g/mol.

Substituent Effects on Physicochemical Properties

| Compound Name | Heterocycle | Key Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 6-methoxy, piperidine-methyl | 322.4 | Moderate lipophilicity, research use |

| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | Pyridine | 5,6-dimethoxy | 268.31 | Higher solubility due to polar groups |

| tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate | Pyridine | Chloro, dimethoxymethyl | N/A | Enhanced steric hindrance |

| tert-Butyl (4-iodopyridin-2-yl)carbamate | Pyridine | Iodo | N/A | Potential for radiolabeling applications |

- Electronic Effects : Methoxy groups (electron-donating) in the target compound and ’s dimethoxy derivative increase electron density, influencing reactivity in nucleophilic substitutions .

- Steric Effects : Bulky substituents like pivalamide () or iodopyrimidine () reduce conformational flexibility compared to the target compound’s piperidine-methyl group .

Biologische Aktivität

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, a compound with the molecular formula , is a derivative of piperidine and pyrimidine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as an intermediate in drug synthesis and its interactions with various biological targets.

- Molecular Weight : 322.40 g/mol

- CAS Number : 1353965-72-6

- IUPAC Name : tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]carbamate

Synthesis

The synthesis of tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves:

- Reactants : 1-(6-methoxypyrimidin-4-yl)piperidine and tert-butyl chloroformate.

- Conditions : Reaction in dichloromethane with triethylamine as a base under controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their functions. The binding affinity and selectivity towards these targets are crucial for its potential therapeutic applications.

Biological Activity

Research has indicated several areas where tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate may exhibit significant biological activity:

1. Antimicrobial Activity

Studies have shown that compounds similar to tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate possess antimicrobial properties. For instance, pyrimidine derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antibacterial agents.

2. Anticancer Properties

Pyrimidine-based compounds have been explored for their anticancer effects. A study on related pyrimidine nucleosides indicated significant inhibition of cell proliferation in cancer cell lines, suggesting that tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate could also be investigated for similar effects.

3. Neuroprotective Effects

The structural features of this compound may allow it to interact with neuroreceptors, potentially providing neuroprotective effects. Research into related piperidine derivatives has highlighted their role in modulating neurotransmitter systems, which could be beneficial in neurodegenerative disorders.

Case Studies

A few case studies illustrate the biological implications of similar compounds:

| Study | Findings |

|---|---|

| Colombeau et al. (2008) | Investigated chloroethyl pyrimidine nucleosides; significant inhibition of A431 vulvar epidermal carcinoma cell line proliferation was noted. |

| Garavaglia et al. (2012) | Explored the pyrimidine nucleotide biosynthetic pathway's role in cellular metabolism, highlighting potential targets for chemotherapy against Chagas disease. |

| Wang et al. (2016) | Discussed nucleotide synthesis pathways and their importance in viral replication, suggesting that modifications in these pathways could impact viral load in infections like Hepatitis E virus. |

Comparative Analysis

When compared to similar compounds, such as tert-butyl methyl(piperidin-4-yl)carbamate and tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methylcarbamate, the unique methoxy group on the pyrimidine ring of tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate enhances its biological activity profile.

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| tert-butyl methyl(piperidin-4-yl)carbamate | C_{11}H_{22}N_{2}O_{2} | Moderate antibacterial activity |

| tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate | C_{16}H_{26}N_{4}O_{3} | Potential anticancer and neuroprotective effects |

| tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-y)methylcarbamate | C_{16}H_{26}N_{4}O_{3} | Similar activity profile with variations in potency |

Q & A

Basic: What are the recommended safety protocols for handling this compound?

Answer:

Based on Safety Data Sheets (SDS), handling requires:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) if aerosolization is possible .

- Ventilation: Work in a fume hood to minimize inhalation risks .

- First Aid:

- Skin Contact: Wash immediately with soap and water; remove contaminated clothing .

- Eye Exposure: Rinse with water for 15 minutes and seek medical attention .

- Stability: Avoid strong oxidizers, heat, and moisture to prevent decomposition .

Basic: What is the synthetic route for this compound?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

Piperidine Functionalization: Alkylation of piperidine derivatives with bromobenzyl or pyrimidine groups .

Carbamate Formation: Reaction with tert-butyl carbamate reagents under basic conditions (e.g., NaH or Et₃N) .

Coupling Reactions: For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to attach the methoxypyrimidine moiety .

Key Conditions:

Advanced: How to optimize coupling reactions involving this compound?

Answer:

Optimization strategies for Pd-mediated coupling reactions (e.g., Sonogashira):

Contradiction Note: Higher Pd loading (>0.1 eq) may reduce yield due to colloidal Pd formation .

Advanced: How to analyze conflicting data on the compound’s stability?

Answer:

Conflicting stability reports arise from varying experimental conditions:

- pH Sensitivity: Degrades under acidic (pH < 3) or basic (pH > 10) conditions .

- Thermal Stability: Stable at RT but decomposes >80°C .

- Light Sensitivity: No photodegradation reported in SDS, but UV/Vis studies recommend amber vials for long-term storage .

Methodological Resolution:

- HPLC-MS Monitoring: Track degradation products under stress conditions (e.g., 40°C/75% RH) .

- Controlled Studies: Compare stability in inert (N₂) vs. ambient atmospheres .

Basic: What spectroscopic methods confirm its structure?

Answer:

Key spectroscopic

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.22 (s, pyrimidine-H), 3.56 (d, piperidine-H), 1.36 (s, t-Bu) | |

| ¹³C NMR | 157.2 ppm (C=O carbamate), 120–150 ppm (aromatic C) | |

| MS | [M+H]⁺ = 308.2 (calc. 308.3) |

Validation: Compare with synthetic intermediates (e.g., tert-butyl piperidine precursors) .

Advanced: What are the strategies for modifying the structure to enhance biological activity?

Answer:

Structural analogs show activity against bacterial enzymes and CNS targets :

| Modification | Biological Impact | Example | Reference |

|---|---|---|---|

| Bromobenzyl Substitution | ↑ Antibacterial activity (MIC: 2 µg/mL) | tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]carbamate | |

| Methoxy Group Removal | ↓ Solubility but ↑ CNS penetration | tert-Butyl piperidin-4-ylcarbamate | |

| Triazine Incorporation | Enzyme inhibition (IC₅₀: 50 nM) | tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)... |

Design Principle: Balance lipophilicity (log P ~2.5) and hydrogen-bonding capacity for target engagement .

Basic: How to handle and store this compound to ensure stability?

Answer:

- Storage: -20°C in airtight, amber vials under nitrogen .

- Incompatibilities: Avoid strong acids/bases, oxidizing agents (e.g., KMnO₄), and humidity .

- Reconstitution: Use anhydrous DMSO or THF for biological assays .

Advanced: What are the challenges in scaling up its synthesis?

Answer:

Key challenges and solutions:

Purification: Column chromatography is inefficient at scale. Switch to recrystallization (solvent: hexane/EtOAc) or automated flash systems .

Catalyst Cost: Replace Pd catalysts with cheaper ligands (e.g., Pd/C) for hydrogenation steps .

Yield Drop at Scale: Optimize stoichiometry (e.g., 1.2 eq alkyne for coupling) and reaction time (12–24 hrs) .

Scaled Example: 10 g synthesis achieved 65% yield using THF/Et₃N and Pd(PPh₃)₂Cl₂ .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.